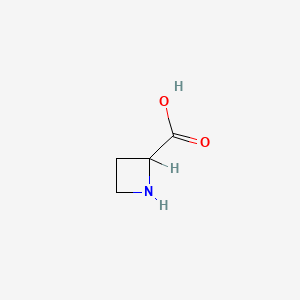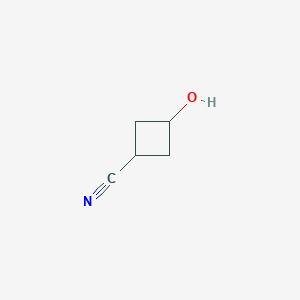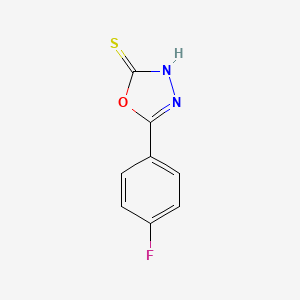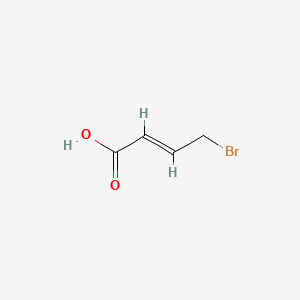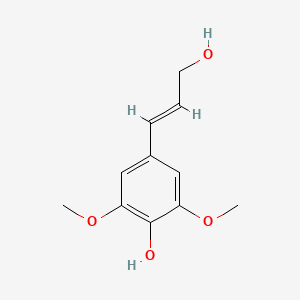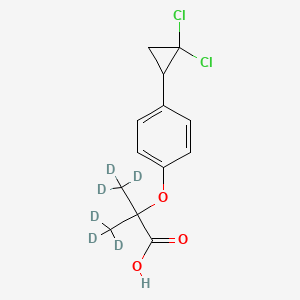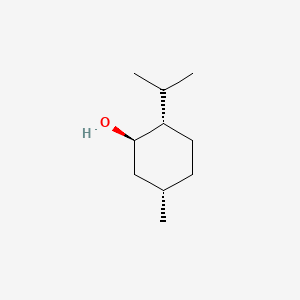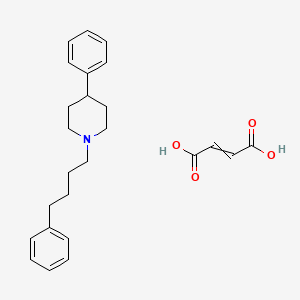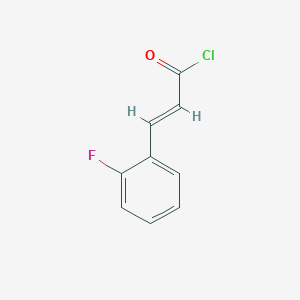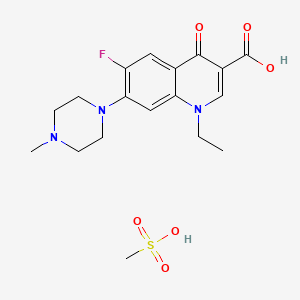
Pefloxacin mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pegfilgrastim 是一种聚乙二醇化的重组人粒细胞集落刺激因子 (G-CSF) 模拟物,即菲格司亭。 它主要用于刺激白细胞(中性粒细胞)的产生,以降低接受化疗患者感染的风险 。 与菲格司亭相比,Pegfilgrastim 的半衰期更长,因此给药频率更低 .
准备方法
合成路线和反应条件: Pegfilgrastim 是通过将聚乙二醇 (PEG) 部分共价连接到菲格司亭的 N 端来合成的。聚乙二醇化过程涉及菲格司亭与 PEG 试剂在受控条件下的反应。 聚乙二醇化反应通常在特定 pH 和温度下在水性缓冲液中进行,以确保最佳的偶联效率 .
工业生产方法: Pegfilgrastim 的工业生产涉及重组 DNA 技术,在细菌细胞中生产菲格司亭,然后进行聚乙二醇化。 该过程包括发酵、纯化、聚乙二醇化和最终纯化步骤,以获得具有高纯度和活性的所需产品 .
化学反应分析
反应类型: Pegfilgrastim 经历各种化学反应,包括氧化、还原和取代。 聚乙二醇化过程本身就是一种取代反应,其中 PEG 部分连接到蛋白质上 .
常用的试剂和条件: 聚乙二醇化过程中常用的试剂包括聚乙二醇的琥珀酰亚胺衍生物。 反应条件通常涉及控制的 pH 和温度,以确保有效偶联 .
形成的主要产物: 聚乙二醇化反应形成的主要产物是 Pegfilgrastim,它是菲格司亭和聚乙二醇的缀合物。 聚乙二醇化过程增强了蛋白质的稳定性和半衰期,使其更适合于治疗用途 .
科学研究应用
Pegfilgrastim 在科学研究中有着广泛的应用,特别是在医学和生物学领域。 它用于减少接受化疗患者的热性中性粒细胞减少症的发生率,从而改善其总体生存率和生活质量 。 Pegfilgrastim 也用于研究中,以了解中性粒细胞的产生和功能机制 .
作用机制
相似化合物的比较
属性
CAS 编号 |
208265-92-3 |
|---|---|
分子式 |
C27H46N4O19 |
分子量 |
730.7 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChI 键 |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
规范 SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
相关CAS编号 |
70458-92-3 (Parent) |
溶解度 |
Water-soluble |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




